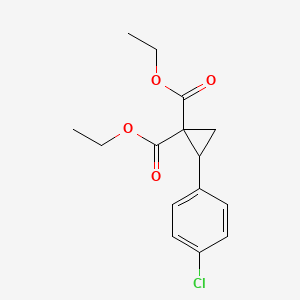

Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate

Overview

Description

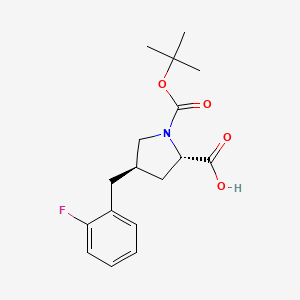

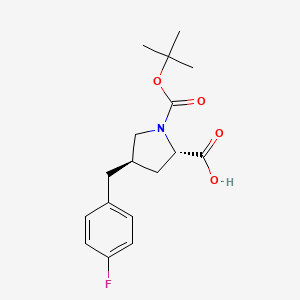

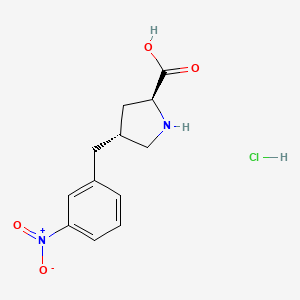

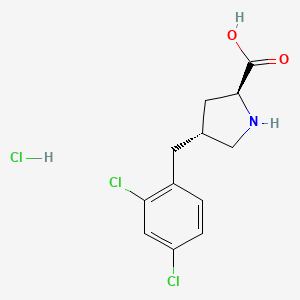

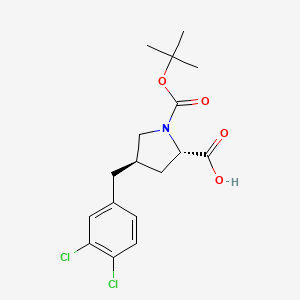

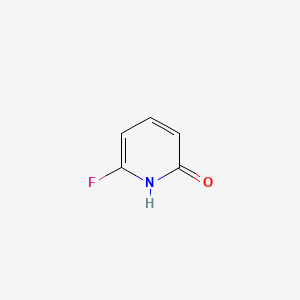

Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate is a chemical compound that belongs to the family of cyclopropane dicarboxylates. These compounds are characterized by a three-membered cyclopropane ring and two ester groups attached to it. The presence of a 4-chlorophenyl group in the molecule suggests potential for interesting chemical reactivity and applications in organic synthesis.

Synthesis Analysis

The synthesis of related cyclopropane dicarboxylates has been reported using various methodologies. For instance, a cascade Michael-alkylation reaction of diethyl benzylidenemalonates with chloroacetophenones was used to synthesize a series of diethyl trans-2,3-disubstituted 1,1-cyclopropane dicarboxylates using K2CO3 as a promoter . This method provided moderate yields under mild conditions and the structure of the products was confirmed by X-ray crystallography. Although not the exact compound , this method could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of cyclopropane dicarboxylates is often confirmed using spectroscopic techniques such as NMR and IR, as well as X-ray crystallography. For example, the structure of a related compound, diethyl[(4-chlorophenyl)(dibenzylamino)methyl]propanedioate, was determined using spectral data and X-ray diffraction, revealing a conformation capable of coordinating two metal atoms . This suggests that this compound could also exhibit interesting coordination properties.

Chemical Reactions Analysis

Cyclopropane dicarboxylates can participate in various chemical reactions due to the reactivity of the cyclopropane ring and the ester groups. For instance, reactions of esters of cyclopropylfurancarboxylic acids with a system comprising paraform, hydrogen chloride, and zinc chloride led to selective cleavage of the cyclopropane ring . This type of reactivity could be relevant for this compound, as it may undergo similar transformations under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane dicarboxylates are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect properties such as solubility, boiling point, and reactivity. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can lead to shifts in NMR chemical shifts, as observed in the synthesis of cyclohexane-1,3-dicarboxylates with multiple stereogenic centers . These observations can provide insights into the behavior of this compound in different environments and reactions.

Scientific Research Applications

Synthesis and Chemical Properties

Cascade Michael-Alkylation Reactions : Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate has been used in cascade Michael-alkylation reactions. This method facilitates the synthesis of diethyl trans-2,3-disubstituted 1,1-cyclopropanedicarboxylates under mild conditions, demonstrating its versatility in organic synthesis (Yang, Hua, & Shen, 2009).

Regio- and Diastereoselective Cycloadditions : Utilized in the AlCl3-catalyzed [3 + 2] cycloaddition reaction with aromatic aldehydes, diethyl trans-2,3-disubstituted cyclopropane-1,1-dicarboxylates provide a series of compounds with significant diastereoselectivities. This highlights its potential in producing complex organic structures with high selectivity (Yang et al., 2011).

Catalytic Cycloaddition Reactions : This compound reacts in a scalable manner with various functional groups to form specific derivatives, indicating its utility in catalytic cycloaddition reactions that produce diverse organic products (Liu et al., 2016).

Polymer Science

Anionic Polymerization : this compound has been used in the anionic polymerization of 1,1-disubstituted 2-vinylcyclopropanes, showing its potential in the development of polymers with unique properties (Cho & Ahn, 1979).

Ring-opening Polymerization : This compound undergoes ring-opening polymerization under anionic conditions, which is significant for synthesizing polymers with specific molecular structures and properties (Penelle, Clarebout, & Balikdjian, 1994).

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, may influence the compound’s efficacy and stability. For example, acidic conditions might enhance ring opening, while temperature variations could impact its reactivity.

References:

Biochemical Analysis

Biochemical Properties

Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to participate in ring-opening addition reactions with nucleophilic reagents Additionally, the compound’s interaction with enzymes such as isocitrate lyase and malate synthase suggests its involvement in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with nucleophilic reagents can lead to changes in cellular metabolism, potentially altering the cell’s energy production and utilization . Furthermore, its impact on gene expression can result in changes in protein synthesis, affecting various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s structure allows it to participate in ring-opening addition reactions, which can lead to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular processes. The compound’s ability to interact with enzymes such as isocitrate lyase and malate synthase highlights its role in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound’s stability can be influenced by various factors, including temperature and pH . Over time, the degradation of the compound can lead to changes in its biochemical properties, affecting its interactions with enzymes and proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Understanding the threshold effects and potential toxicity of the compound is crucial for its safe application in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as isocitrate lyase and malate synthase, which play a role in the glyoxylate cycle . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound’s interaction with transporters and binding proteins can influence its localization and accumulation within specific cellular compartments . These interactions are crucial for determining the compound’s bioavailability and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is vital for its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell

properties

IUPAC Name |

diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClO4/c1-3-19-13(17)15(14(18)20-4-2)9-12(15)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGBMFXPDCARTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C2=CC=C(C=C2)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376930 | |

| Record name | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74444-83-0 | |

| Record name | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.